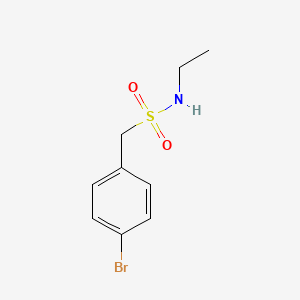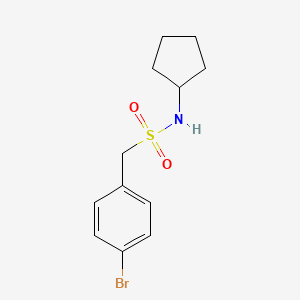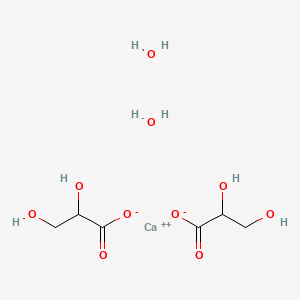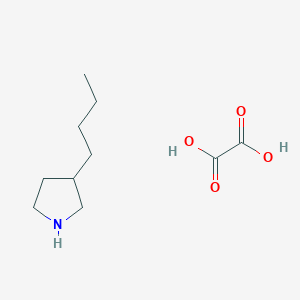
3-Butylpyrrolidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylpyrrolidine oxalate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the behavior of similar substances. For instance, the oxalate-bridged bimetallic complexes discussed in the first paper involve the use of a tri(3-hydroxypropyl)ammonium ion, which is structurally related to pyrrolidine derivatives . The second paper discusses N-substituted-3-arylpyrrolidines, which are synthesized through a coupling process and have shown potential as ligands for serotonin 1A receptors . The third paper explores the electrodeposition of aluminum from a 1-butylpyrrolidine-AlCl3 ionic liquid, indicating the utility of butylpyrrolidine in electrochemical applications .
Synthesis Analysis
The synthesis of related pyrrolidine compounds involves various chemical strategies. For example, the N-substituted-3-arylpyrrolidines are synthesized through the coupling of N-benzyl-3-(methanesulfonyloxy)pyrrolidine with diarylcuprates . This method could potentially be adapted for the synthesis of 3-butylpyrrolidine oxalate by substituting the appropriate functional groups and conditions. Additionally, the preparation of 1-butylpyrrolidine-AlCl3 ionic liquid for aluminum electrodeposition involves mixing 1-butylpyrrolidine with AlCl3 in specific molar ratios, which is characterized using spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of compounds related to 3-butylpyrrolidine oxalate can be complex. The oxalate-bridged bimetallic complexes, for instance, feature a layered structure with oxalate ions bridging metal centers and are stabilized by hydrogen bonding with the tri(3-hydroxypropyl)ammonium ions and water molecules . The molecular structure of these complexes is crucial for their magnetic and electrical properties. While the exact structure of 3-butylpyrrolidine oxalate is not provided, it can be inferred that the presence of the pyrrolidine ring and oxalate group would influence its chemical behavior and interactions.
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be diverse. The N-substituted-3-arylpyrrolidines show affinity towards the serotonin 1A receptor, indicating that these compounds can participate in biological signaling pathways . The electrodeposition of aluminum from the 1-butylpyrrolidine-AlCl3 ionic liquid involves the reduction of cationic species of AlCl3-xLy+ (where L=1-butylpyrrolidine) . These reactions highlight the reactivity of pyrrolidine derivatives in both biological and electrochemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The oxalate-bridged bimetallic complexes exhibit ferromagnetism and proton conduction, properties that are affected by the arrangement of the bimetallic layers and the hydrogen-bonded network . The pharmacological evaluation of N-substituted-3-arylpyrrolidines reveals their potential as antianxiety and antidepressant agents, which is related to their selective binding to neurotransmitter receptors . The phase behavior and suitability for Al electrodeposition of the 1-butylpyrrolidine-AlCl3 ionic liquid are determined by the molar ratio of the components and the temperature conditions . These properties are essential for the practical applications of these compounds in various fields.
Scientific Research Applications
Electrodeposition and Ionic Liquids
The addition of 1-butylpyrrolidine to AlCl3 results in an electrolyte suitable for aluminum deposition, showcasing the potential of butylpyrrolidine derivatives in electrodeposition processes. This electrolyte facilitates the uniform deposition of aluminum on copper at room temperature, highlighting the role of cationic species in the deposition process (Pulletikurthi et al., 2015). Similarly, mixtures of 1-butylpyrrolidine and ZnCl2 form ionic liquids for zinc electrodeposition, leading to the formation of zinc nanoplates, which suggests the utility of butylpyrrolidine derivatives in creating specific nanostructures (Pulletikurthi et al., 2017).
Spin Labels and Probes in Biomedical Research
Butylpyrrolidine derivatives are utilized in synthesizing stable free radicals, such as sterically shielded nitroxides, which serve as molecular probes and labels in magnetic resonance spectroscopy and imaging. These radicals demonstrate high stability in biological systems, indicating the significance of butylpyrrolidine derivatives in creating reduction-resistant probes for biomedical applications (Dobrynin et al., 2021).
Nanomaterial Synthesis
The thermal decomposition of cobalt oxalate, a process relevant to the production and manipulation of oxalate derivatives, has been used to prepare Co3O4 nanorods. This method involves the control of particle morphology through surfactants, illustrating the versatility of oxalate precursors in nanomaterial synthesis (Salavati‐Niasari et al., 2009).
Advanced Synthesis Techniques
One-pot synthesis methods have been developed for 1-butylpyrrolidine and its derivatives from ammonia and 1,4-butandiol, showcasing efficient routes for producing butylpyrrolidine derivatives. These methods highlight the potential of using simple, economical routes for synthesizing complex nitrogen-containing compounds (Long et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-butylpyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.C2H2O4/c1-2-3-4-8-5-6-9-7-8;3-1(4)2(5)6/h8-9H,2-7H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEWVEFUTBOCJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCNC1.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butylpyrrolidine oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)
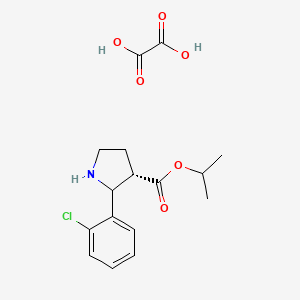
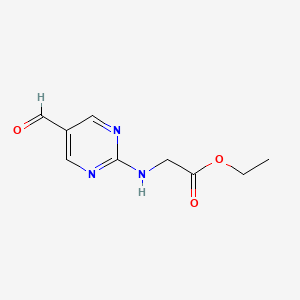
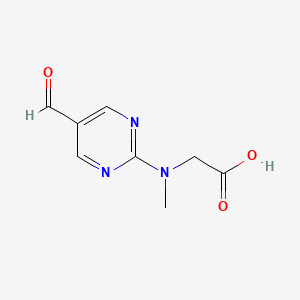
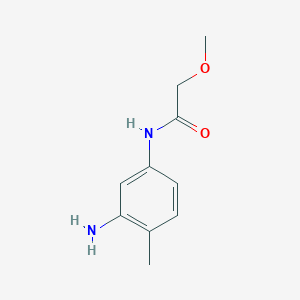
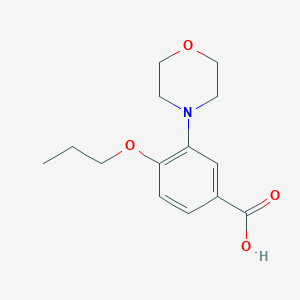
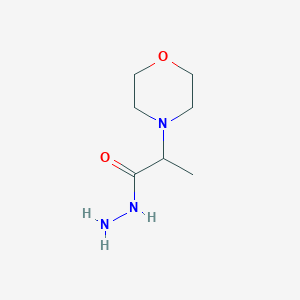
![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)
